molecular formula C9H13F3O2 B083182 1,1,1-trifluoro-7-methyloctane-2,4-dione CAS No. 14189-31-2

1,1,1-trifluoro-7-methyloctane-2,4-dione

Cat. No.: B083182
CAS No.: 14189-31-2
M. Wt: 210.19 g/mol
InChI Key: CODKKBRZQLFZKF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-7-methyloctane-2,4-dione is a fluorinated β-diketone characterized by a linear octane backbone substituted with a trifluoromethyl group at the 1-position and a methyl group at the 7-position. The 2,4-dione moiety imparts keto-enol tautomerism, while the electron-withdrawing trifluoromethyl group enhances electrophilicity and metabolic stability. Its synthesis likely involves fluorination of a preformed diketone or nucleophilic substitution using trifluoromethylating agents.

Properties

CAS No.

14189-31-2

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

1,1,1-trifluoro-7-methyloctane-2,4-dione

InChI

InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3

InChI Key

CODKKBRZQLFZKF-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)CC(=O)C(F)(F)F

Canonical SMILES

CC(C)CCC(=O)CC(=O)C(F)(F)F

Other CAS No.

14189-31-2

Synonyms

1,1,1-Trifluoro-7-methyl-2,4-octanedione

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-trifluoro-7-methyloctane-2,4-dione involves several steps. One common method includes the reaction of 2,4-octanedione with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Comparison with Similar Compounds

Structural Features

Compound Class Core Structure Key Substituents Functional Groups
1,1,1-Trifluoro-7-methyloctane-2,4-dione Aliphatic chain (C8) 1-CF₃, 7-CH₃ 2,4-dione
Imidazolidin-2,4-diones (IM-3, IM-7) Five-membered heterocyclic ring Aryl (phenyl, isopropylphenyl) 2,4-dione, thiocarbonyl (optional)
Pyrrolo[1,2-a]pyrazine-1,4-diones Bicyclic pyrrolopyrazine system Alkyl (2-methylpropyl, phenylmethyl) 1,4-dione
Thiazolidine-2,4-diones (YPC-21440) Five-membered thiazolidine ring Imidazo-pyridazine, piperazine 2,4-dione, exocyclic double bond
Cyclohexane-1,4-dione Cyclohexane ring None (symmetrical dione) 1,4-dione
7-Fluoro-2-hydroxynaphthalene-1,4-dione Naphthalene ring Fluoro, hydroxyl 1,4-dione, aromatic system

Key Observations :

  • Heterocyclic diones (imidazolidin, thiazolidine) exhibit rigid conformations that influence bioactivity , whereas the aliphatic chain of the target compound offers conformational flexibility.

Physicochemical Properties

Property This compound Imidazolidin-2,4-diones Pyrrolo[1,2-a]pyrazine-1,4-diones
Solubility Low (hydrophobic CF₃ group) Moderate (polar heterocycle) Low (bicyclic structure)
Tautomerism Keto-enol equilibrium Limited due to ring strain Restricted by bicyclic system
Stability High (CF₃ resists oxidation) Moderate Moderate (prone to microbial degradation)
  • The trifluoromethyl group increases thermal and oxidative stability compared to non-fluorinated analogs.
  • Symmetrical diones (e.g., cyclohexane-1,4-dione ) exhibit unique NMR shifts due to equivalent methylene groups, unlike the asymmetric target compound.

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